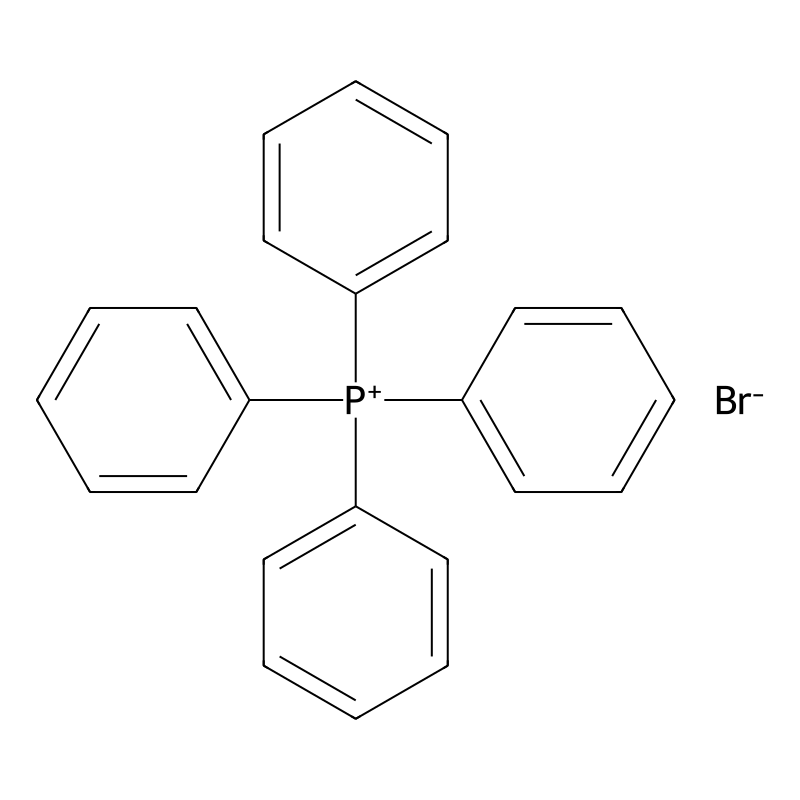Tetraphenylphosphonium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
- Catalyst: TPPBr can be used as a catalyst for a variety of organic reactions, including Heck reactions, Suzuki reactions, and Sonogashira couplings []. These reactions are used to form carbon-carbon bonds between different organic molecules.
- Phase-transfer catalyst: TPPBr can also be used as a phase-transfer catalyst, which helps to transfer reactants between different phases (e.g., solid and liquid) in a reaction []. This can be useful for reactions where the reactants are not readily soluble in the same solvent.
Material Science
- Precursor for ionic liquids: TPPBr can be used as a precursor for the synthesis of ionic liquids, which are salts that are liquid at room temperature []. Ionic liquids have a wide range of potential applications in material science, such as electrolytes for batteries and solar cells.
- Anti-corrosion agent: TPPBr has been shown to be an effective anti-corrosion agent for metals []. This is because it can form a protective film on the surface of the metal, which prevents it from coming into contact with corrosive substances.
Other Applications
- Biomedical research: TPPBr has been used in a variety of biomedical research applications, such as the development of new drugs and the study of cell membranes [, ].
- Analytical chemistry: TPPBr can be used as an ion-pairing agent in chromatography, which can help to improve the separation of some analytes [].
Tetraphenylphosphonium bromide is a white crystalline solid with the chemical formula [(C₆H₅)₄P]Br. It consists of a tetraphenylphosphonium cation and a bromide anion. The compound is known for its lipophilic nature, allowing it to act as a phase-transfer catalyst that facilitates the transfer of ions between immiscible phases in
Research indicates that tetraphenylphosphonium bromide exhibits some biological activity. It has been studied for its potential effects on cellular processes and has been shown to influence mitochondrial function. The compound's lipophilic nature allows it to penetrate cellular membranes, which may affect ion transport and energy metabolism within cells .
There are several methods for synthesizing tetraphenylphosphonium bromide:
- Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with triphenylphosphine oxide. This process typically yields tetraphenylphosphonium bromide alongside magnesium bromide by-products .
- Non-Solvent Method: A non-solvent synthesis method has been developed where triphenylphosphine reacts with phenyl bromide in the presence of nickel chloride as a catalyst. This method is notable for its efficiency and reduced solvent usage .
Tetraphenylphosphonium bromide has several applications across different fields:
- Phase-Transfer Catalyst: It is widely used in organic synthesis to facilitate the transfer of ionic species between aqueous and organic phases.
- Chemical Synthesis: The compound is employed in the synthesis of various organometallic complexes and other organic compounds due to its ability to stabilize reactive intermediates .
- Material Science: It plays a role in the production of polymers, particularly in anionic polymerization processes where it acts as a counterion .
Studies have explored the interactions of tetraphenylphosphonium bromide with various biological systems. Its ability to disrupt mitochondrial function has been noted, which raises questions about its potential toxicity at higher concentrations. Additionally, its role as a phase-transfer catalyst has been examined in various
Tetraphenylphosphonium bromide shares similarities with other quaternary phosphonium salts but exhibits unique characteristics that distinguish it from them. Below is a comparison with some similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Tetraphenylphosphonium chloride | [(C₆H₅)₄P]Cl | Used primarily for generating lipophilic salts |
| Triphenylphosphonium bromide | [C₆H₅)₃P]Br | Less sterically hindered; used in different catalytic processes |
| Tetraalkylammonium salts | R₄N⁺X⁻ (R = alkyl groups) | Generally more soluble in water; different reactivity patterns |
Tetraphenylphosphonium bromide's unique structure and properties make it particularly effective as a phase-transfer catalyst compared to other similar compounds. Its stability and solubility in organic solvents further enhance its utility in synthetic chemistry.
Related CAS
GHS Hazard Statements
H315 (59.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (58.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Irritant
Other CAS
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.







